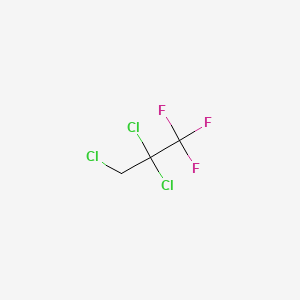
1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE: is a chemical compound with the molecular formula C₃H₂Cl₃F₃ . It is a colorless, odorless, and non-flammable gas widely used in various industrial applications, including refrigeration, cleaning solvents, and aerosol propellants. This compound is also known by other names such as 1,1,1-Trichloro-2,2,3-trifluoropropane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be synthesized through the reaction of hexachloroethane with hydrofluoric acid . This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another synthesis method involves the use of tetrachloroethylene with hydrofluoric acid .
Industrial Production Methods: The industrial production of propane, trichlorotrifluoro- typically involves the use of hexachloroethane and hydrofluoric acid in the presence of catalysts. The reaction is carried out at high temperatures to ensure the complete conversion of the reactants to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: Substitution reactions often involve halogenating agents such as or under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is used as a solvent in various chemical reactions due to its stability and non-flammability . It is also employed in the synthesis of other fluorinated compounds.
Biology and Medicine: In biological and medical research, this compound is used as a cleaning agent for delicate equipment and surfaces due to its low toxicity and non-reactivity .
Industry: Industrially, propane, trichlorotrifluoro- is used in refrigeration systems, aerosol propellants, and as a cleaning solvent for electronic components.
Wirkmechanismus
The mechanism of action of propane, trichlorotrifluoro- involves its interaction with various molecular targets and pathways. In the atmosphere, it can be broken down by ultraviolet radiation , generating chlorine radicals that initiate the degradation of ozone . This process involves the following steps:
- Generation of Chlorine Radicals:
CCl2FCClF2→C2F3Cl2+Cl∙
- Ozone Degradation:
Cl∙+O3→ClO∙+O2
ClO∙+O→Cl∙+O2
Vergleich Mit ähnlichen Verbindungen
- Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (C₂Cl₃F₃)
- 1,1,2-Trichloro-1,2,2-trifluoroethane (C₂Cl₃F₃)
Uniqueness: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is unique due to its specific molecular structure and properties. It has a higher molecular weight and different physical properties compared to similar compounds like 1,1,2-trichloro-1,2,2-trifluoroethane . This uniqueness makes it suitable for specific industrial applications where other compounds may not be as effective.
Eigenschaften
IUPAC Name |
2,2,3-trichloro-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMADTGFNSRNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210640 |
Source


|
| Record name | Propane, trichlorotrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61623-04-9 |
Source


|
| Record name | Propane, trichlorotrifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, trichlorotrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













